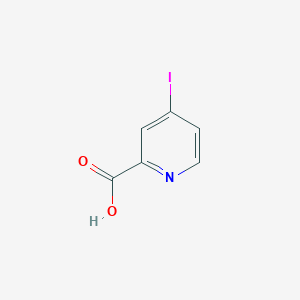

4-Iodopicolinic acid

Übersicht

Beschreibung

4-Iodopicolinic acid is a chemical compound that is related to picolinic acid, which is a derivative of pyridine with a carboxylic acid functional group at the 2-position. The presence of an iodine atom at the 4-position makes it a valuable intermediate for the synthesis of various biologically and medicinally important compounds. Although the provided papers do not directly discuss 4-iodopicolinic acid, they do provide insights into the synthesis and properties of related compounds, which can be informative for understanding the chemistry of 4-iodopicolinic acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-iodoisoquinolin-1(2H)-ones, involves a Rh2(II,II)-catalyzed reaction under mild conditions, starting from isoquinolinium iodide salts. This method has been shown to produce good to excellent yields and has been applied to the gram-scale synthesis of key intermediates in pharmaceutical development . Another related synthesis is the preparation of 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, which is synthesized from 3-methylpicolinonitrile through a five-step process . These methods highlight the potential routes that could be adapted for the synthesis of 4-iodopicolinic acid.

Molecular Structure Analysis

The molecular structure of 4-iodopicolinic acid would be expected to feature a pyridine ring with a carboxylic acid group and an iodine substituent. The presence of iodine is significant as it can influence the electronic properties of the molecule and its reactivity. The related compounds discussed in the papers, such as 4-iodoisoquinolin-1(2H)-ones, also feature a heterocyclic core with a halogen substituent, which is crucial for their biological activity .

Chemical Reactions Analysis

While the papers do not specifically address the chemical reactions of 4-iodopicolinic acid, they do provide examples of reactions involving similar iodinated compounds. For instance, the synthesis of 4-iodoquinolines involves the use of iodine and red phosphorous, indicating that halogenation reactions are a key aspect of the chemistry of these compounds . This suggests that 4-iodopicolinic acid could also undergo various halogenation and coupling reactions, which are important for the synthesis of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodopicolinic acid can be inferred from related compounds. For example, the electrochemical synthesis of 4-picolinic acid demonstrates the importance of reaction conditions such as temperature, current density, and electrolyte concentration on the yield and purity of the product . The iodine substituent in 4-iodopicolinic acid would likely affect its melting point, solubility, and stability, as well as its electrochemical behavior. The oscillopolarographic method mentioned for the determination of 4-picolinic acid purity could potentially be adapted for 4-iodopicolinic acid .

Wissenschaftliche Forschungsanwendungen

Luminescent Lanthanide Complexes : 4-Iodopicolinic acid derivatives have been used in the development of luminescent lanthanide complexes, with applications in time-resolved luminescence assays. This is due to their ability to form stable and intensely luminescent complexes with Tb(III) and Eu(III), offering potential in ultra-sensitive detection methods (Lamture & Wensel, 1993).

NMDA Receptor Agonists : 4-Iodopicolinic acid derivatives have been synthesized for research into NMDA receptor agonists, which are significant in studying neurological disorders and potential treatments (Souza, Yan, & Dodd, 2004).

Antimicrobial Activities : Studies have explored the antimicrobial properties of 4-Iodopicolinic acid derivatives. These compounds have shown significant activity against various Gram-positive and Gram-negative bacteria, highlighting their potential in the development of new antimicrobial agents (Tamer et al., 2018).

Biomedical Imaging : Radioiodinated derivatives of 4-Iodopicolinic acid have been explored for their potential in biomedical imaging, particularly in single photon emission computed tomography (SPECT) imaging. These derivatives exhibit good stability and retention in blood, making them promising for various imaging applications (Wen et al., 2019).

Electrophilic Substitution Studies : Research has been conducted on the electrophilic substitution reactions of 4-Iodopicolinic acid derivatives, providing valuable insights into the chemical properties and reactivity of these compounds (Smirnov et al., 1976).

Synthetic Chemistry : 4-Iodopicolinic acid derivatives have been used in the development of synthetic methods for various chemical compounds, demonstrating their versatility in organic synthesis (Meshram et al., 2007).

Enhanced X-ray Contrast in Biomedical Materials : Iodinated derivatives of 4-Iodopicolinic acid have been synthesized to enhance X-ray contrast properties in biomedical materials, providing potential applications in medical imaging and diagnostics (Lex et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

4-Iodopicolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to ZFPs, leading to a change in their structures and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs makes 4-Iodopicolinic acid an effective anti-infective and immunomodulator .

Biochemical Pathways

For instance, by inhibiting ZFPs, the compound can potentially disrupt viral replication and packaging, affecting the life cycle of viruses .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant

Result of Action

The primary result of 4-Iodopicolinic acid’s action is its anti-viral effects, both in vitro and in vivo . By inhibiting the function of ZFPs, the compound can disrupt the replication and packaging of viruses, thereby exerting its anti-viral effects .

Eigenschaften

IUPAC Name |

4-iodopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYJTEYGGAWURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355935 | |

| Record name | 4-Iodopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodopicolinic acid | |

CAS RN |

405939-79-9 | |

| Record name | 4-Iodopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of dimethylformamide (DMF) in the synthesis of 4-iodopicolinic acid as described in the research?

A1: The research paper "Improved Large-Scale Preparation of 4-Iodopicolinic Acid" [] highlights the crucial role of DMF as a catalyst in the initial chlorination step of picolinic acid using thionyl chloride. [] This catalytic activity of DMF significantly improves the efficiency of the overall synthesis, making it suitable for large-scale production of 4-iodopicolinic acid.

Q2: Can you elaborate on the two-step synthesis of 4-iodopicolinic acid as described in the research?

A2: The research paper "Improved Large-Scale Preparation of 4-Iodopicolinic Acid" [] outlines a two-step synthesis:

- Chlorination: Picolinic acid is reacted with thionyl chloride in the presence of DMF as a catalyst. This leads to the formation of methyl 4-chloropicolinate. []

- Iodination: Methyl 4-chloropicolinate is directly converted to 4-iodopicolinic acid. [] While the specific reagents for this step are not detailed in the abstract, the research emphasizes a good yield for this transformation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)

![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)